molecular formula C11H8IN B6281536 4-(3-iodophenyl)pyridine CAS No. 1261579-06-9

4-(3-iodophenyl)pyridine

Cat. No.: B6281536
CAS No.: 1261579-06-9
M. Wt: 281.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Iodophenyl)pyridine: is an organic compound that belongs to the class of pyridines. It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-iodophenyl)pyridine can be achieved through various methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as palladium acetate .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Iodophenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include pyridine oxides.

    Reduction Reactions: Products include deiodinated pyridines.

Scientific Research Applications

4-(3-Iodophenyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-iodophenyl)pyridine involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity and selectivity towards specific targets. Additionally, the pyridine ring can engage in π-π stacking interactions and hydrogen bonding, further modulating its activity. These interactions can affect the compound’s ability to inhibit or activate specific enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

    4-(4-Iodophenyl)pyridine: Similar structure but with the iodine atom at the para position.

    4-(2-Iodophenyl)pyridine: Similar structure but with the iodine atom at the ortho position.

    4-(3-Bromophenyl)pyridine: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 4-(3-Iodophenyl)pyridine is unique due to the specific positioning of the iodine atom, which influences its reactivity and interactions. The presence of iodine can enhance the compound’s ability to participate in halogen bonding, making it distinct from its bromine or chlorine analogs. Additionally, the meta position of the iodine atom can lead to different electronic and steric effects compared to the ortho or para positions, further distinguishing its chemical behavior and applications.

Properties

CAS No.

1261579-06-9

Molecular Formula

C11H8IN

Molecular Weight

281.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.